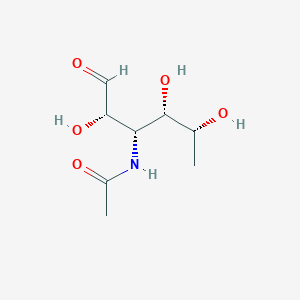
N-Acetylmycosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmycosamine is a derivative of the amino sugar mycosamine. It is an important component in various biological systems and has significant applications in scientific research. This compound is known for its role in the structural integrity of certain biomolecules and its involvement in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylmycosamine can be synthesized through several chemical routes. One common method involves the acetylation of mycosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is often produced through enzymatic methods. Enzymes such as N-acetyltransferases are used to catalyze the acetylation of mycosamine. This method is preferred due to its high specificity and efficiency, resulting in a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylmycosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
N-Acetylmycosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the structural integrity of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including autoimmune disorders.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
N-Acetylmycosamine exerts its effects through various biochemical pathways. It is involved in the modification of proteins and lipids, influencing their function and stability. The compound targets specific enzymes and receptors, modulating their activity and thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetylglucosamine
- N-Acetylgalactosamine
- N-Acetylneuraminic acid
Uniqueness
N-Acetylmycosamine is unique due to its specific structural features and its role in certain biological systems. Unlike N-Acetylglucosamine and N-Acetylgalactosamine, which are more commonly found in glycoproteins and glycolipids, this compound has distinct applications in specialized biochemical pathways and therapeutic research.
Propriétés
Numéro CAS |
6118-36-1 |
|---|---|
Formule moléculaire |
C8H15NO5 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
NGULQTOJUIQGLA-XVFCMESISA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


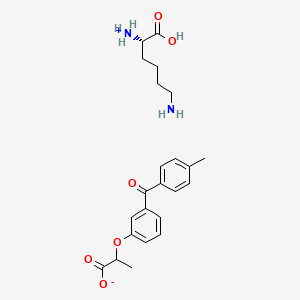
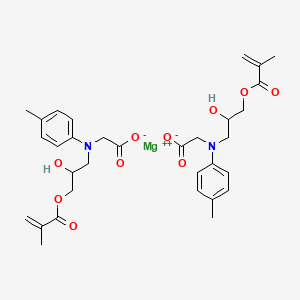
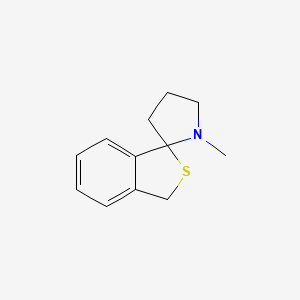
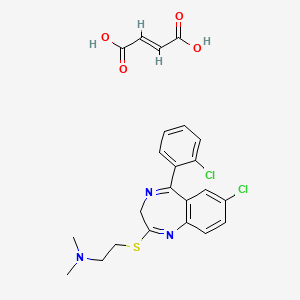
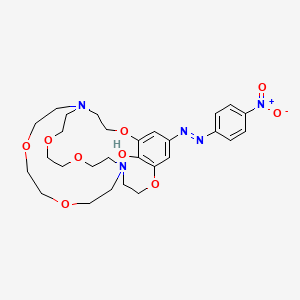

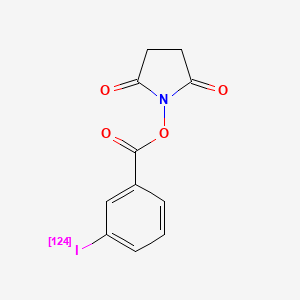
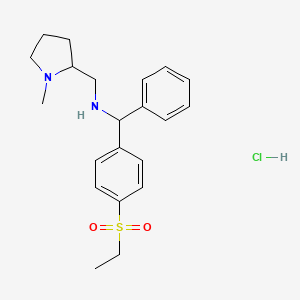
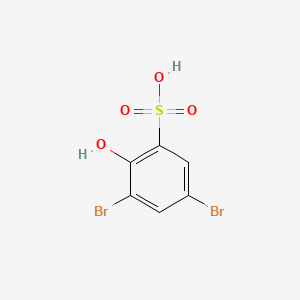
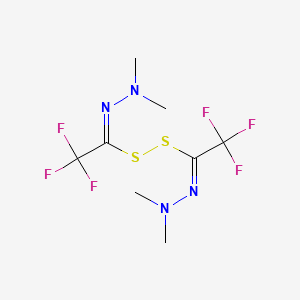
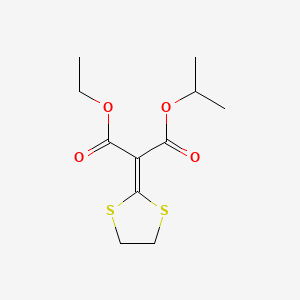
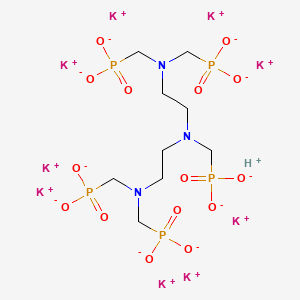
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

